molecular formula C26H50O2 B099623 Docosyl methacrylate CAS No. 16669-27-5

Docosyl methacrylate

Cat. No. B099623
Key on ui cas rn: 16669-27-5
M. Wt: 394.7 g/mol
InChI Key: OCDWICPYKQMQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08176981B2

Procedure details

MeFBSEMA was made according to the method of U.S. Pat. No. 6,664,354 (Savu), Example 2, Parts A and B, incorporated herein by reference, except using 3420 kg of N-methylperfluorobutanesulfonamidoethanol, 1.6 kg of phenothiazine, 2.7 kg of methoxyhydroquinone, 1400 kg of heptane, 980 kg of methacrylic acid (instead of acrylic acid), 63 kg of methanesulfonic acid (instead of triflic acid), and 7590 kg of water in Part B. Behenyl Methacrylate was obtained from Ciba Specialty Chemicals, Basel, Switzerland, under the trade designation “CIBA AGEFLEX FM22”. Decyl methacrylate and hexadecyl methacrylate were obtained from Monomer-Polymer & Dajac Labs, Feasterville, Pa. Dodecyl methacrylate was obtained from Avocado Organics, Ward Hill, Mass. 2,2,3,3,4,4,4-Heptafluorobutyl 2-methylacrylate (FBMA) was prepared as described in paragraph 47 of EP1311637 (Savu et al.), published Apr. 5, 2006. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-methylacrylate (FOMA) was obtained from 3M Company, St. Paul, Minn., under the designation “L-9179”. N-Ethylperfluorooctanesulfonamidoethyl acrylate (EtFOSEA) was obtained from 3M Company under the trade designation “FX-13”.
Name
Quantity
7590 kg
Type
solvent
Reaction Step One
Quantity
1400 kg
Type
solvent
Reaction Step Two
Name
N-methylperfluorobutanesulfonamidoethanol
Quantity
3420 kg
Type
reactant
Reaction Step Three
Quantity
1.6 kg
Type
reactant
Reaction Step Four
Quantity
2.7 kg
Type
reactant
Reaction Step Five
Quantity
980 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
63 kg
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
CN(C(F)(O)C(F)(F)F)S([C:6](F)(F)[C:7](F)(F)[C:8](F)(F)[C:9](F)(F)F)(=O)=O.C1C2NC3C(=CC=CC=3)SC=2C=CC=1.COC1C=C(O)C=CC=1O.C(O)(=O)C(C)=C.C(O)(=O)C=C.CS(O)(=O)=O.OS(C(F)(F)F)(=O)=O.[C:74]([O:79][CH2:80][CH2:81][CH2:82][CH2:83][CH2:84][CH2:85][CH2:86][CH2:87][CH2:88][CH2:89][CH2:90][CH2:91]CCCCCCCCCC)(=[O:78])[C:75]([CH3:77])=[CH2:76]>O.CCCCCCC>[C:74]([O:79][CH2:80][CH2:81][CH2:82][CH2:83][CH2:84][CH2:85][CH2:9][CH2:8][CH2:7][CH3:6])(=[O:78])[C:75]([CH3:77])=[CH2:76].[C:74]([O:79][CH2:80][CH2:81][CH2:82][CH2:83][CH2:84][CH2:85][CH2:86][CH2:87][CH2:88][CH2:89][CH2:90][CH2:91][CH2:9][CH2:8][CH2:7][CH3:6])(=[O:78])[C:75]([CH3:77])=[CH2:76]

Inputs

Step One
Name
Quantity
7590 kg
Type
solvent
Smiles
O
Step Two
Name
Quantity
1400 kg
Type
solvent
Smiles
CCCCCCC
Step Three
Name
N-methylperfluorobutanesulfonamidoethanol
Quantity
3420 kg
Type
reactant
Smiles
CN(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(F)(F)F)(O)F
Step Four
Name
Quantity
1.6 kg
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Five
Name
Quantity
2.7 kg
Type
reactant
Smiles
COC1=C(O)C=CC(=C1)O
Step Six
Name
Quantity
980 kg
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Eight
Name
Quantity
63 kg
Type
reactant
Smiles
CS(=O)(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCCCCCCCCCCCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCCCCC
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08176981B2

Procedure details

MeFBSEMA was made according to the method of U.S. Pat. No. 6,664,354 (Savu), Example 2, Parts A and B, incorporated herein by reference, except using 3420 kg of N-methylperfluorobutanesulfonamidoethanol, 1.6 kg of phenothiazine, 2.7 kg of methoxyhydroquinone, 1400 kg of heptane, 980 kg of methacrylic acid (instead of acrylic acid), 63 kg of methanesulfonic acid (instead of triflic acid), and 7590 kg of water in Part B. Behenyl Methacrylate was obtained from Ciba Specialty Chemicals, Basel, Switzerland, under the trade designation “CIBA AGEFLEX FM22”. Decyl methacrylate and hexadecyl methacrylate were obtained from Monomer-Polymer & Dajac Labs, Feasterville, Pa. Dodecyl methacrylate was obtained from Avocado Organics, Ward Hill, Mass. 2,2,3,3,4,4,4-Heptafluorobutyl 2-methylacrylate (FBMA) was prepared as described in paragraph 47 of EP1311637 (Savu et al.), published Apr. 5, 2006. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-methylacrylate (FOMA) was obtained from 3M Company, St. Paul, Minn., under the designation “L-9179”. N-Ethylperfluorooctanesulfonamidoethyl acrylate (EtFOSEA) was obtained from 3M Company under the trade designation “FX-13”.
Name
Quantity
7590 kg
Type
solvent
Reaction Step One
Quantity
1400 kg
Type
solvent
Reaction Step Two
Name
N-methylperfluorobutanesulfonamidoethanol
Quantity
3420 kg
Type
reactant
Reaction Step Three
Quantity
1.6 kg
Type
reactant
Reaction Step Four
Quantity
2.7 kg
Type
reactant
Reaction Step Five
Quantity
980 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
63 kg
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
CN(C(F)(O)C(F)(F)F)S([C:6](F)(F)[C:7](F)(F)[C:8](F)(F)[C:9](F)(F)F)(=O)=O.C1C2NC3C(=CC=CC=3)SC=2C=CC=1.COC1C=C(O)C=CC=1O.C(O)(=O)C(C)=C.C(O)(=O)C=C.CS(O)(=O)=O.OS(C(F)(F)F)(=O)=O.[C:74]([O:79][CH2:80][CH2:81][CH2:82][CH2:83][CH2:84][CH2:85][CH2:86][CH2:87][CH2:88][CH2:89][CH2:90][CH2:91]CCCCCCCCCC)(=[O:78])[C:75]([CH3:77])=[CH2:76]>O.CCCCCCC>[C:74]([O:79][CH2:80][CH2:81][CH2:82][CH2:83][CH2:84][CH2:85][CH2:9][CH2:8][CH2:7][CH3:6])(=[O:78])[C:75]([CH3:77])=[CH2:76].[C:74]([O:79][CH2:80][CH2:81][CH2:82][CH2:83][CH2:84][CH2:85][CH2:86][CH2:87][CH2:88][CH2:89][CH2:90][CH2:91][CH2:9][CH2:8][CH2:7][CH3:6])(=[O:78])[C:75]([CH3:77])=[CH2:76]

Inputs

Step One
Name
Quantity
7590 kg
Type
solvent
Smiles
O
Step Two
Name
Quantity
1400 kg
Type
solvent
Smiles
CCCCCCC
Step Three
Name
N-methylperfluorobutanesulfonamidoethanol
Quantity
3420 kg
Type
reactant
Smiles
CN(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(F)(F)F)(O)F
Step Four
Name
Quantity
1.6 kg
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Five
Name
Quantity
2.7 kg
Type
reactant
Smiles
COC1=C(O)C=CC(=C1)O
Step Six
Name
Quantity
980 kg
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Eight
Name
Quantity
63 kg
Type
reactant
Smiles
CS(=O)(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCCCCCCCCCCCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCCCCC
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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